molecular formula C16H17N3O4 B8236790 Elevenostat

Elevenostat

Cat. No. B8236790
M. Wt: 315.32 g/mol
InChI Key: DZHNFBYCLJKJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elevenostat is a useful research compound. Its molecular formula is C16H17N3O4 and its molecular weight is 315.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Elevenostat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Elevenostat including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Mesenchymal Stem Cell and Bone Homeostasis

Elevenostat plays a significant role in maintaining mesenchymal stem cell homeostasis and bone health. Research demonstrates that the Ten-eleven translocation (Tet) family, closely associated with Elevenostat, regulates DNA oxidation and is crucial for converting 5-methylcytosine to 5-hydroxymethylcytosine. This process is integral in controlling various biological processes, including the self-renewal and differentiation of bone marrow mesenchymal stem cells (BMMSCs). Deficiencies in the Tet family, particularly Tet1 and Tet2, are linked to impaired BMMSC function and osteopenia disorders. The demethylation of specific promoters, such as P2rX7, by Tet1 and Tet2, is essential in this regulatory mechanism. Overexpression of P2rX7 can rescue impaired BMMSCs and osteoporotic phenotypes, highlighting the significance of the Tet/P2rX7/Runx2 cascade in bone health and its potential as a target for therapeutic intervention in osteopenia-related conditions (Yang et al., 2018).

Function in Hematopoiesis and DNA Repair

Elevenostat is also recognized for its role in hematopoiesis and DNA repair. The TET2 gene, closely related to Elevenostat's function, is of increasing interest in hematology due to its association with hematological malignancies and its critical role in DNA demethylation and immune homeostasis. TET2 is not only vital for regulating hematopoiesis but also maintains genome stability. Loss of TET2 can lead to dysregulation of the DNA repair response, augmenting genome instability and potentially sensitizing myeloid leukemia cells to targeted treatments such as PARP inhibitor treatment (Feng et al., 2019).

Role in Regulating Plasma Cell Biology

In the context of plasma cell biology, Elevenostat exhibits significant influence. The development and survival of plasma cells are dependent on HDAC11, an enzyme closely linked with Elevenostat. Mice deficient in HDAC11 show a marked decrease in plasma cell numbers, and plasma cell differentiation is halted in the absence of functional HDAC11. Elevenostat, as an HDAC11-selective inhibitor, induces cell death in multiple myeloma (MM) cell lines and shows potential as a therapeutic target in MM. It not only has nanomolar ex vivo activity in patient specimens but also exhibits synergistic activity when combined with other treatments (Mostofa et al., 2021).

properties

IUPAC Name

N-hydroxy-4-[[(2-methoxyphenyl)carbamoylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-14-5-3-2-4-13(14)18-16(21)17-10-11-6-8-12(9-7-11)15(20)19-22/h2-9,22H,10H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHNFBYCLJKJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elevenostat

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.